molecular formula C12H10N2O4 B2789872 Ethyl 8-nitroquinoline-2-carboxylate CAS No. 148914-32-3

Ethyl 8-nitroquinoline-2-carboxylate

Cat. No.: B2789872
CAS No.: 148914-32-3
M. Wt: 246.222
InChI Key: BSGXMNIZQNXGJY-UHFFFAOYSA-N
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Description

Ethyl 8-nitroquinoline-2-carboxylate: is a chemical compound belonging to the quinoline family, characterized by a quinoline ring system substituted with an ethyl ester group at the 2-position and a nitro group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-nitroquinoline-2-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method includes the nitration of 8-hydroxyquinoline to form 8-nitroquinoline, which is then esterified with ethyl chloroformate in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 8-nitroquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-nitroquinoline-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

    8-nitroquinoline: Lacks the ethyl ester group but shares the nitroquinoline core.

    Ethyl 2-quinolinecarboxylate: Lacks the nitro group but shares the ethyl ester and quinoline core.

    8-aminoquinoline-2-carboxylate: The nitro group is reduced to an amino group.

Uniqueness: Ethyl 8-nitroquinoline-2-carboxylate is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthetic chemistry and biological research.

Properties

IUPAC Name

ethyl 8-nitroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)9-7-6-8-4-3-5-10(14(16)17)11(8)13-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGXMNIZQNXGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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